molecular formula C19H30Si B14243863 Trimethyl[(4-octylphenyl)ethynyl]silane CAS No. 340038-96-2

Trimethyl[(4-octylphenyl)ethynyl]silane

Cat. No.: B14243863
CAS No.: 340038-96-2
M. Wt: 286.5 g/mol
InChI Key: NOTAEPPLSIFUGH-UHFFFAOYSA-N
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Description

Trimethyl[(4-octylphenyl)ethynyl]silane is an organosilicon compound characterized by a trimethylsilyl group linked to an ethynyl spacer and a 4-octylphenyl substituent. The octyl chain introduces significant hydrophobicity, making it distinct from shorter or functionalized substituents in similar compounds.

Properties

CAS No.

340038-96-2

Molecular Formula

C19H30Si

Molecular Weight

286.5 g/mol

IUPAC Name

trimethyl-[2-(4-octylphenyl)ethynyl]silane

InChI

InChI=1S/C19H30Si/c1-5-6-7-8-9-10-11-18-12-14-19(15-13-18)16-17-20(2,3)4/h12-15H,5-11H2,1-4H3

InChI Key

NOTAEPPLSIFUGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(4-octylphenyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with 4-octylphenylacetylene under specific conditions. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(4-octylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl[(4-octylphenyl)ethynyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Material Science: Employed in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Trimethyl[(4-octylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groupsThe molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in the para-substituent on the phenyl ring, which critically influences electronic, steric, and solubility properties:

Compound Substituent (R) Molecular Formula Molecular Weight Synthesis Yield Key Properties
Trimethyl[(4-octylphenyl)ethynyl]silane -C₈H₁₇ (octyl) C₁₉H₃₀Si ~298.5 (calc.) N/A High hydrophobicity, potential for liquid crystal applications
Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane (32, 76) -CF₃ C₁₂H₁₃F₃Si 242.22 66–95% () Electron-withdrawing, enhanced stability under oxidative conditions
Trimethyl{[4-(methylsulfanyl)phenyl]ethynyl}silane () -SMe C₁₂H₁₆SSi 220.41 97% purity (reported) Sulfur-containing, potential for coordination chemistry
(4-Iodophenylethynyl)trimethylsilane () -I C₁₁H₁₃ISi 300.22 N/A Heavy atom effect, useful in cross-coupling reactions
Trimethyl((4-nitrophenyl)ethynyl)silane () -NO₂ C₁₁H₁₃NO₂Si 219.31 53–66% () Strong electron-withdrawing, nitro group limits thermal stability
Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane (46, ) -C≡CPh C₁₉H₁₈Si 274.44 ~96% () Extended π-conjugation, applications in optoelectronics

Spectroscopic and Physical Properties

  • NMR Shifts :
    • Trifluoromethyl derivative (76) : Distinct ¹³C NMR signals at δ 129.5–135.7 ppm for aromatic carbons and δ 99.2 ppm for the ethynyl-Si group .
    • Nitro derivative (2i) : Aldehyde proton at δ 10.00 ppm (¹H NMR) and nitro carbon at δ 149.6 ppm (¹³C NMR) .
  • IR Spectroscopy : Ethynyl C≡C stretches observed at ~2129 cm⁻¹ across analogues ().

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